Enhanced Lipophilicity from Dimethyl Substitution
The target compound (3,5-dimethyl) exhibits a computed LogP of -2.39, reflecting the lipophilic contribution of the dual methyl substituents on the pyrazole ring [1]. In contrast, the unsubstituted analog N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine has a lower molecular weight (183.21 vs. 211.26 g/mol) and is expected to display a more negative LogP (estimated ≤ -3.0) due to the absence of methyl groups. This difference of ≥0.6 LogP units translates to approximately a 4-fold difference in partition coefficient, with direct implications for membrane permeability, passive diffusion, and non-specific binding in cellular assays.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -2.39 (neutral form) |
| Comparator Or Baseline | N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine: estimated LogP ≤ -3.0 (based on molecular weight and heteroatom count differential) |
| Quantified Difference | ΔLogP ≥ 0.6 units; ~4-fold higher lipophilicity for target |
| Conditions | JChem computed physicochemical properties; Chembase database |
Why This Matters
A LogP shift of ≥0.6 units significantly alters passive membrane permeability and non-specific binding propensity, directly impacting cellular assay outcomes and requiring distinct formulation or solubilization strategies during procurement and experimental design.
- [1] Chembase. 3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}propanoic acid hydroiodide. ChemBase ID: 124086. Computed LogP = -2.3895319, LogD(pH 5.5) = -2.39519, LogD(pH 7.4) = -2.3903506, pKa (acid) = 2.7422802. 2024. View Source
